3-Chloro-5-(piperidin-1-yl)benzoic acid
Description
3-Chloro-5-(piperidin-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a piperidin-1-yl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its dual functional groups, which enable diverse reactivity.
Key properties include:
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-chloro-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8H,1-5H2,(H,15,16) |
InChI Key |
UJRGFBIQXJHJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperidin-1-yl)benzoic acid typically involves the introduction of the piperidine ring onto a chlorinated benzoic acid derivative. One common method is through nucleophilic substitution reactions where the chlorine atom on the benzoic acid derivative is replaced by the piperidine ring. This can be achieved using piperidine in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, sodium carbonate, and solvents like dioxane/water.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and bases.
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Chloro-5-(piperidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s pharmacological profile .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Position and Electronic Effects
Chlorine vs. Trifluoromethyl (CF₃) :
- The chlorine atom in 3-Chloro-5-(piperidin-1-yl)benzoic acid is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the CF₃ group in 3-Chloro-5-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, further lowering the pKa (~1.5–2.0) and enhancing solubility in polar solvents .
- Biological relevance : CF₃ derivatives are often used to improve metabolic stability in drug candidates, while piperidine-containing analogs may target enzymes or receptors via hydrogen bonding .
- Piperidine vs. Pyrrolidine/Pyrrole: Piperidine (6-membered ring) in the target compound provides greater conformational flexibility and basicity (pKa ~11) compared to pyrrolidine (5-membered, pKa ~9) or pyrrole (non-basic aromatic ring). This difference impacts solubility and bioavailability .
Physicochemical Properties
- Solubility: 3-Chloro-5-(trifluoromethyl)benzoic acid exhibits superior solubility in ethanol and dimethylformamide due to the lipophilic CF₃ group . Piperidine-substituted analogs (e.g., 3-Chloro-5-(piperidin-1-yl)benzoic acid) are more soluble in aqueous acidic conditions due to protonation of the piperidine nitrogen .
Thermal Stability :
- The pentafluorothio (SF₅) group in 3-Chloro-5-(pentafluorothio)benzoic acid enhances thermal stability (decomposition >200°C), making it suitable for high-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
